REACTION_SMILES
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[CH2:11]([CH2:12][CH2:13][CH3:14])[I:15].[CH3:16][C:17](=[O:18])[OH:19].[Na+:10].[OH-:9].[OH2:20].[S:1]=[c:2]1[nH:3][cH:4][cH:5][c:6](=[O:8])[nH:7]1>>[S:1]([c:2]1[n:3][cH:4][cH:5][c:6](=[O:8])[nH:7]1)[CH2:11][CH2:12][CH2:13][CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1cc[nH]c(=S)[nH]1
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Name
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Type
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product
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Smiles
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CCCCSc1nccc(=O)[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |